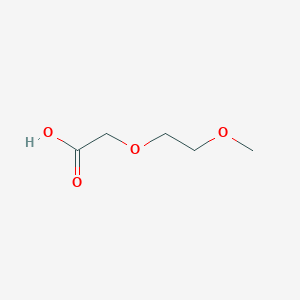
Thietan-3-amine
Descripción general
Descripción
Thietan-3-amine, also known as 3-thietanamine, is a chemical compound with the CAS Number: 128861-76-7 . It has a molecular weight of 89.16 . It is a liquid at room temperature and is stored at temperatures below -10°C .
Molecular Structure Analysis
The InChI code for Thietan-3-amine is 1S/C3H7NS/c4-3-1-5-2-3/h3H,1-2,4H2 . This indicates that the molecule consists of a three-membered ring structure (thietane) with an amine group attached. The exact 3D structure would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
Thietan-3-amine is a liquid at room temperature and is stored at temperatures below -10°C . More specific physical and chemical properties such as boiling point, melting point, solubility, and specific gravity would require experimental determination .Aplicaciones Científicas De Investigación
Synthesis Methodologies for Thietan-3-amine
Thietan-3-amine (CAS Number: 128861-76-7) belongs to the class of amines, characterized by the presence of nitrogen atoms bonded to carbon atoms. Researchers have developed various synthesis methods for this compound, including classical routes like reductive amination and nucleophilic substitution, as well as modern approaches such as transition metal-catalyzed reactions and C-H functionalization . These synthetic strategies are essential for obtaining Thietan-3-amine in sufficient quantities for further exploration.
Role in Medicinal Chemistry
Amines play a crucial role in drug development. Thietan-3-amine serves as a building block for designing novel pharmaceuticals and bioactive molecules. Researchers explore its reactivity to create receptor ligands, enzyme inhibitors, and anticancer agents. The ongoing research in this area aims to discover new therapeutic options with potential clinical impact .
Materials Science Applications
Beyond drug development, Thietan-3-amine finds applications in materials science. Its unique properties contribute to the design and fabrication of functional materials:
- Catalysts : Researchers investigate its use as a catalyst modifier, particularly for CO₂ electrochemical reduction. However, scaling up from lab-scale to industrial applications remains challenging .
- Sensors and Nanomaterials : Thietan-3-amine contributes to the development of sensors and nanomaterials, with potential applications in various fields .
Sustainable Technologies and Environmental Remediation
Recent advances in amine chemistry highlight Thietan-3-amine’s potential in sustainable technologies:
Mecanismo De Acción
Target of Action
Thietan-3-amine, also known as 3-thietanamine , is a chemical compound that has structural similarities to thiamine (vitamin B1) . Thiamine plays a key role in intracellular glucose metabolism and it is thought that thiamine inhibits the effect of glucose and insulin on arterial smooth muscle cell proliferation . Therefore, it is plausible that Thietan-3-amine may have similar targets and roles due to its structural similarity to thiamine.
Mode of Action
Thiamine is known to act as an antioxidant, reacting with active oxygen species and preventing lipid peroxidation . It is also involved in the degradation of α-diketone moieties of protein molecules and the inhibition of autooxidation of glycosylation products .
Biochemical Pathways
Thietan-3-amine, due to its structural similarity to thiamine, may affect similar biochemical pathways. Thiamine is involved in several key metabolic pathways, including the glycolytic pathway, citric acid cycle, pentose phosphate pathway, and the degradation of branched-chain amino acids . It is also involved in the regulation of intracellular protein glycation .
Pharmacokinetics
It is known that thiamine, a structurally similar compound, cannot be stored in the body and once absorbed, the vitamin is concentrated in muscle tissue . High blood levels of thiamine can be achieved rapidly with oral thiamine hydrochloride . Thiamine is absorbed by both an active and nonsaturable passive process .
Result of Action
It is essential for normal growth and development and helps to maintain proper functioning of the heart and the nervous and digestive systems .
Action Environment
It is known that thiamine decomposes if heated . Therefore, it is plausible that Thietan-3-amine may also be sensitive to heat and other environmental factors.
Safety and Hazards
Thietan-3-amine is classified as dangerous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with it are H226, H302, H312, H314, H332, and H335 . These indicate that the compound is flammable, harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation .
Propiedades
IUPAC Name |
thietan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NS/c4-3-1-5-2-3/h3H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWIATZLVXZUEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80561987 | |
| Record name | Thietan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80561987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thietan-3-amine | |
CAS RN |
128861-76-7 | |
| Record name | Thietan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80561987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | thietan-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[2-(oxiran-2-yl)ethoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B45174.png)
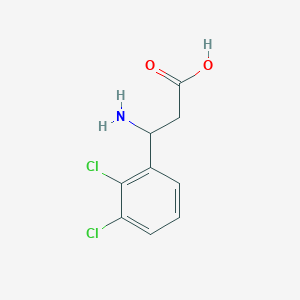
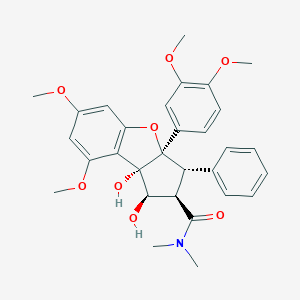
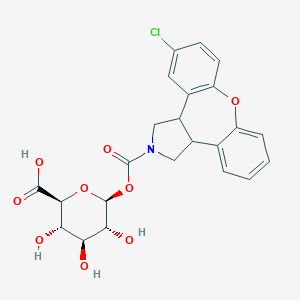
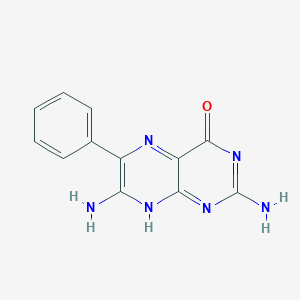
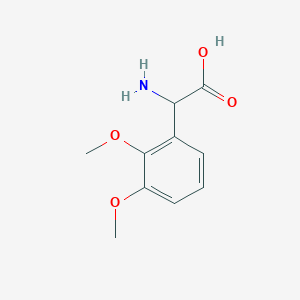
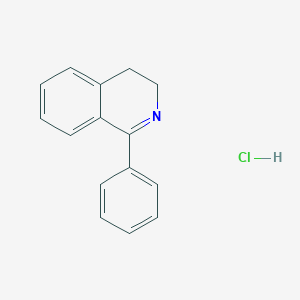

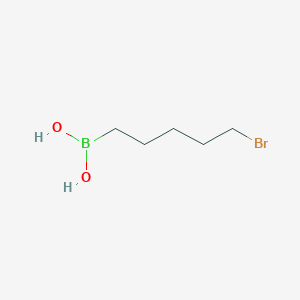
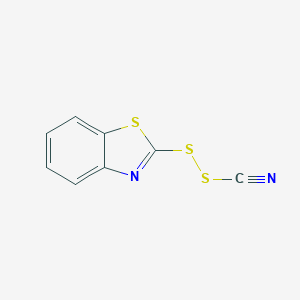

![Furo[3,2-c]pyridine-2-sulfonamide](/img/structure/B45197.png)

